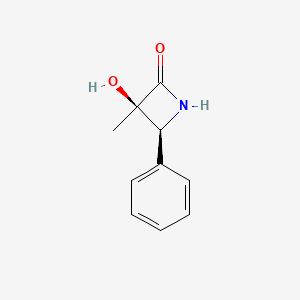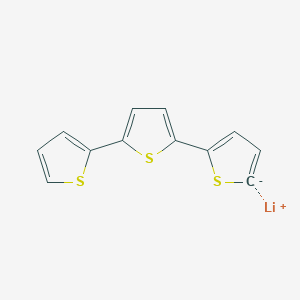
lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene is a compound that belongs to the class of organolithium compounds These compounds are known for their reactivity and are widely used in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene typically involves the lithiation of a precursor molecule containing thiophene rings. This can be achieved through the reaction of the precursor with a strong base such as n-butyllithium under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of organolithium compounds often involves large-scale reactions using automated systems to handle the reactive intermediates safely. The process may include steps like purification through crystallization or distillation to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of dihydrothiophenes.
Substitution: The lithium atom can be substituted with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or carbonyl compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized thiophenes.
Applications De Recherche Scientifique
Chemistry
In chemistry, lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Medicine
The compound’s potential in medicine could be explored through its derivatives, which may exhibit interesting pharmacological properties.
Industry
In industry, the compound may be used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to the presence of thiophene rings.
Mécanisme D'action
The mechanism of action of lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene involves its reactivity as an organolithium compound. The lithium atom acts as a nucleophile, attacking electrophilic centers in various reactions. The thiophene rings can participate in π-π interactions, influencing the compound’s behavior in materials science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium thiophene-2-carboxylate
- Lithium 2-thienyl
- Lithium 2,5-dithiophene
Uniqueness
Lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene is unique due to its specific arrangement of thiophene rings and the presence of a lithium atom
Propriétés
Numéro CAS |
189324-27-4 |
|---|---|
Formule moléculaire |
C12H7LiS3 |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
lithium;2-(2H-thiophen-2-id-5-yl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C12H7S3.Li/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;/h1-7H;/q-1;+1 |
Clé InChI |
INGRNTWHZFVNSZ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CSC(=C1)C2=CC=C(S2)C3=CC=[C-]S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


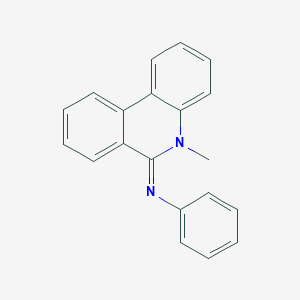
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine](/img/structure/B12552263.png)
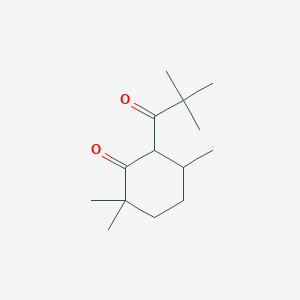
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)

![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)

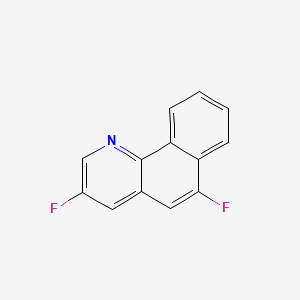
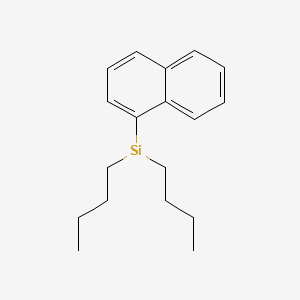
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
